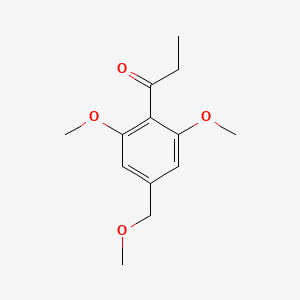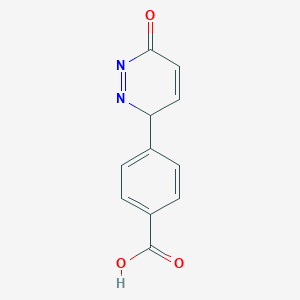
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid is a heterocyclic compound that features a pyridazinone ring fused to a benzoic acid moiety. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the pyridazinone ring makes this compound a valuable scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid typically involves the cyclization of appropriate hydrazine derivatives with benzene derivatives. One common method involves the reaction of mucochloric acid with benzene under mild conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
化学反应分析
Types of Reactions
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted pyridazinones, quinones, and dihydropyridazinones, which can exhibit enhanced biological activities .
科学研究应用
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP and subsequent physiological effects . It may also interact with cellular receptors and signaling pathways, modulating inflammatory responses and cell proliferation.
相似化合物的比较
Similar Compounds
Pyridazinone derivatives: Compounds like 6-phenylpyridazin-3(2H)-one and 5-chloro-6-phenylpyridazin-3(2H)-one share structural similarities and exhibit comparable pharmacological activities
Benzoic acid derivatives: Compounds such as 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid and hydroxyphenyl fluorescein also contain benzoic acid moieties and are used in various scientific applications
Uniqueness
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid is unique due to its dual functionality, combining the properties of both pyridazinone and benzoic acid. This dual functionality enhances its potential as a versatile scaffold for drug development and other scientific applications .
属性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC 名称 |
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-6-5-9(12-13-10)7-1-3-8(4-2-7)11(15)16/h1-6,9H,(H,15,16) |
InChI 键 |
AFGNPXIBYUYOAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N=NC1C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


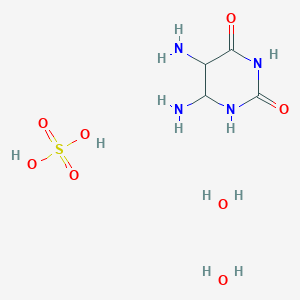

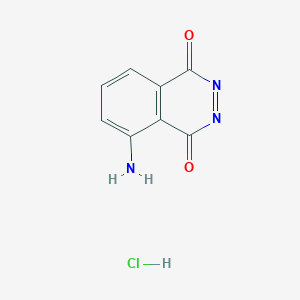
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)
![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)
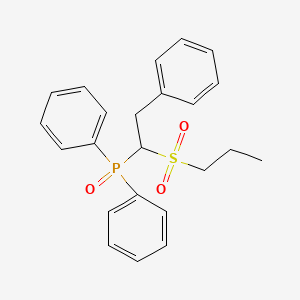
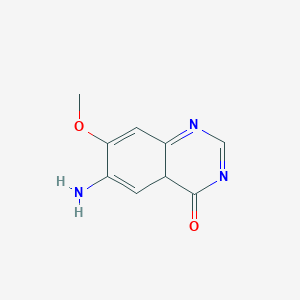


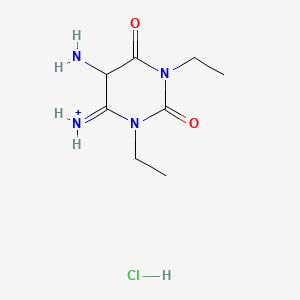
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)

